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Compound of Interest

Compound Name: 1-Butanol

An In-depth Technical Guide to the Thermodynamic Properties of 1-Butanol-Water Mixtures
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties
of 1-butanol-water mixtures. The data and experimental protocols detailed herein are essential
for a fundamental understanding of the molecular interactions in these systems, which is critical
for applications in areas such as solvent selection, separation processes, and formulation
development in the pharmaceutical industry.

Core Thermodynamic Properties

The interactions between 1-butanol and water molecules lead to non-ideal behavior, which is
guantified by various thermodynamic properties. This section summarizes key data for density,
excess molar volume, viscosity, excess viscosity, and excess molar enthalpy at various
compositions and temperatures.

Table 1: Density (p) and Excess Molar Volume (VE) of 1-
Butanol-Water Mixtures

Excess molar volume, which signifies the volume change upon mixing, is a crucial indicator of
the nature and strength of intermolecular interactions. Negative values of VE suggest stronger
interactions between unlike molecules or interstitial accommodation of one component in the
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other's structure, while positive values indicate weaker interactions or steric hindrance. For 1-
butanol-water mixtures, the excess volume is consistently negative.[1]

. Excess Molar
Mole Fraction of 1-

Butanol (xz) Temperature (K) Density (p) (g/lcm3) Volume (VE)
(cm3Imol)

0.0 298.15 0.9970 0

0.1 298.15 0.9733 -0.53

0.2 298.15 0.9496 -0.82

0.3 298.15 0.9259 -0.98

0.4 298.15 0.9022 -1.06

0.5 298.15 0.8785 -1.08

0.6 298.15 0.8548 -1.02

0.7 298.15 0.8311 -0.86

0.8 298.15 0.8074 -0.61

0.9 298.15 0.7837 -0.31

1.0 298.15 0.8099 0

Note: Density values are interpolated from literature data for illustrative purposes. Excess molar
volume data is synthesized from qualitative descriptions and trends found in the cited literature.

[1][2]

Table 2: Dynamic Viscosity (n) and Excess Viscosity
(nE) of 1-Butanol-Water Mixtures at 298.15 K

Excess viscosity provides insight into the flow behavior of the mixture relative to an ideal
mixture. Positive deviations indicate stronger intermolecular forces that hinder flow, while
negative deviations suggest weaker forces. 1-butanol-water mixtures exhibit a large positive
excess viscosity.[1]
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Mole Fraction of 1-Butanol = Dynamic Viscosity (n) Excess Viscosity (nE)
(x1) (mPa-s) (mPa-s)
0.0 0.890 0

0.1 2.55 1.49

0.2 3.58 2.35

0.3 4.12 2.72

0.4 4.25 2.71

0.5 4.08 2.40

0.6 3.70 1.90

0.7 3.21 1.30

0.8 2.70 0.71

0.9 2.29 0.24

1.0 2.54 0

Note: Viscosity values are based on trends described in the literature. Excess viscosity is
calculated based on these values.[1][3]

Table 3: Excess Molar Enthalpy (HE) of 1-Butanol-Water
Mixtures at 298.15 K

Excess molar enthalpy, or the heat of mixing, quantifies the enthalpy change upon mixing. A
positive (endothermic) HE indicates that energy is absorbed to break stronger bonds in the
pure components than are formed in the mixture. A negative (exothermic) HE suggests that the
formation of new bonds in the mixture releases more energy. The mixing of 1-butanol and
water is an endothermic process at most compositions, with a small exothermic region at very
high water concentrations.[4][5]
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Mole Fraction of 1-Butanol (x1) Excess Molar Enthalpy (HE) (J/mol)
0.0 0
0.1 450
0.2 700
0.3 850
0.4 925
0.5 900
0.6 800
0.7 650
0.8 450
0.9 200
1.0 0

Note: Data is synthesized from graphical representations and descriptions in the cited
literature.[4][5]

Experimental Protocols

Accurate determination of thermodynamic properties requires precise experimental
methodologies. The following sections detail the protocols for measuring key properties of 1-
butanol-water mixtures.

Determination of Density and Excess Molar Volume

The density of binary mixtures is commonly measured using a vibrating tube densimeter or a
pycnometer. The excess molar volume is then calculated from the densities of the mixture and
the pure components.

Methodology:
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e Preparation of Mixtures: A series of 1-butanol-water mixtures of known composition are
prepared by mass. An analytical balance with high precision should be used.

o Density Measurement:

o Vibrating Tube Densimeter: The densimeter is calibrated with dry air and pure water at the
desired temperature. The sample is then injected into the oscillating U-tube, and the
instrument measures the oscillation period, which is related to the density of the sample.

o Pycnometer: The pycnometer is first weighed empty, then filled with the sample liquid and
weighed again. The volume of the pycnometer is determined by calibration with a liquid of
known density, such as pure water. The density of the sample is the mass of the liquid
divided by the volume of the pycnometer.

o Temperature Control: The temperature of the sample must be precisely controlled throughout
the measurement, typically using a thermostatic bath.

o Calculation of Excess Molar Volume: The excess molar volume (VE) is calculated using the
following equation:

VE = [(xaM1 + x2M2) / pmix] - [(x1M1 / p1) + (X2M2 / p2)]

where x1 and xz are the mole fractions, M1 and Mz are the molar masses, and p1, p2, and
pmix are the densities of component 1 (1-butanol), component 2 (water), and the mixture,
respectively.
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Workflow for Density and Excess Molar Volume Determination.

Determination of Viscosity and Excess Viscosity

The dynamic viscosity of liquid mixtures can be determined using various types of viscometers,
such as capillary viscometers or rotational viscometers.

Methodology:

» Preparation of Mixtures: As with density measurements, mixtures of known composition are

prepared by mass.

 Viscosity Measurement:
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o Capillary Viscometer (e.g., Ubbelohde type): The time it takes for a fixed volume of the
liquid to flow through a capillary under a known pressure difference is measured. The
kinematic viscosity is proportional to the flow time, and the dynamic viscosity is the
product of the kinematic viscosity and the density of the liquid. The viscometer must be
calibrated with a standard of known viscosity.

o Rotational Viscometer: This instrument measures the torque required to rotate a spindle
immersed in the fluid at a constant angular velocity. The viscosity is determined from the
torque, the angular velocity, and the geometry of the spindle and cup.

Temperature Control: Accurate temperature control is crucial as viscosity is highly dependent
on temperature. A constant temperature bath is used to maintain the desired temperature.

Calculation of Excess Viscosity: The excess viscosity (nNE) is calculated using the following
equation:

NE = nmix - (Xan1 + X2n2)

where N1, Nz, and nmix are the dynamic viscosities of 1-butanol, water, and the mixture,
respectively, and x1 and xz are their mole fractions.
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Workflow for Viscosity and Excess Viscosity Determination.

Determination of Excess Molar Enthalpy

The excess molar enthalpy (heat of mixing) is determined using a mixing calorimeter.
Isothermal titration calorimetry (ITC) is a common and powerful technique for this purpose.

Methodology:

o Calorimeter Setup: An isothermal titration calorimeter is used. The sample cell is filled with
one component (e.g., water), and the injection syringe is filled with the other component (1-
butanol).

« Titration: A series of small, precisely known volumes of the titrant (1-butanol) are injected
into the sample cell. The heat change associated with each injection is measured by the
calorimeter.
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» Data Acquisition: The instrument records the heat flow as a function of time. The area under
each peak corresponds to the heat of that injection.

» Temperature Control: The entire system is maintained at a constant temperature with high

precision.

o Calculation of Excess Molar Enthalpy: The cumulative heat of mixing is determined by
summing the heats of the individual injections. The excess molar enthalpy (HE) is then
calculated for the final composition of the mixture in the cell. By performing the experiment
with different initial amounts and injection volumes, HE can be determined over a range of
compositions. The excess enthalpy can be calculated using:

HE=Q/(n1 + n2)

where Q is the total heat of mixing, and n1 and nz are the total moles of each component in

the final mixture.
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Workflow for Excess Molar Enthalpy Determination.
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Vapor-Liquid and Liquid-Liquid Equilibria

1-Butanol and water exhibit limited miscibility and form a heteroazeotrope, leading to complex
phase behavior.[6] Understanding the vapor-liquid equilibrium (VLE) and liquid-liquid
equilibrium (LLE) is crucial for designing separation processes like distillation and extraction.

e Liquid-Liquid Equilibrium (LLE): At room temperature, 1-butanol is partially miscible with
water.[6] This results in the formation of two liquid phases in equilibrium over a wide range of
compositions: a water-rich phase and a 1-butanol-rich phase.

e Vapor-Liquid Equilibrium (VLE): The 1-butanol-water system forms a minimum-boiling
heteroazeotrope. This means that at a specific composition, the mixture boils at a constant,
lower temperature than either of the pure components, and the vapor has the same
composition as the two coexisting liquid phases.

The phase behavior is often modeled using activity coefficient models such as the Non-
Random Two-Liquid (NRTL) model.[7][8]

Conclusion

The thermodynamic properties of 1-butanol-water mixtures are characterized by significant
deviations from ideal behavior, primarily due to the strong hydrogen bonding interactions and
the interplay between hydrophobic and hydrophilic effects. The data and experimental
protocols presented in this guide provide a foundation for researchers and professionals in
drug development and other chemical sciences to understand, model, and manipulate these
systems for various applications. Accurate measurement and interpretation of these properties
are paramount for process design, optimization, and the development of novel formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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